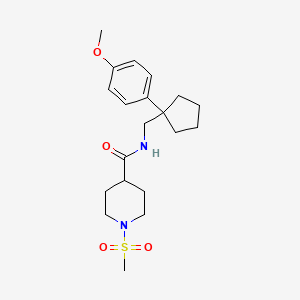

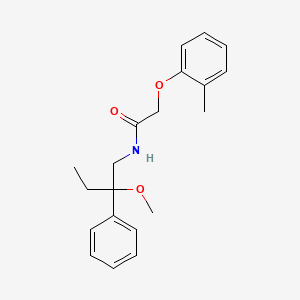

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate is a compound that falls within the class of 1,4-benzoxazine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as peptidomimetic building blocks. The presence of the difluoro and oxo functional groups in the compound suggests that it may have unique chemical and physical properties that could be exploited in various chemical syntheses and pharmaceutical applications.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been reported in the literature. For instance, the stereoselective synthesis of (R)- and (S)-methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates involves the cyclization of monomethyl 2-methyl-2-(2-nitrophenoxy)malonates, which can be catalyzed by pig liver esterase (PLE) . Additionally, the synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates has been achieved through the reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane . These methods provide a foundation for the synthesis of methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been extensively studied using various spectroscopic techniques. For example, the structure of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates was confirmed by X-ray analysis and NMR correlation spectroscopy . Similarly, the configuration of double bonds in certain benzoxazine derivatives was established by X-ray diffraction analysis . These analytical techniques are crucial for determining the molecular structure and stereochemistry of complex organic compounds, including methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate.

Chemical Reactions Analysis

Benzoxazine derivatives participate in various chemical reactions that can be used to further modify their structure. For instance, the synthesis of nucleosides and related compounds has been explored using menthyl 2,4-dioxo-1,3-oxazine-5-carboxylates as dienophiles in asymmetric Diels-Alder reactions . Additionally, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids from the corresponding esters through hydrolysis demonstrates the reactivity of the benzoxazine ring system . These reactions highlight the versatility of benzoxazine derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives can be inferred from studies on similar compounds. For example, the use of NMR spectroscopy with chiral and deuterated shift reagents has been employed to analyze the diastereoisomers and enantiomers of benzoxazine derivatives, providing insights into their stereochemical properties . The fluorescence tagging of carboxylic acids for high-performance liquid chromatography (HPLC) analysis indicates the potential for benzoxazine derivatives to be used as fluorogenic tagging reagents . These studies contribute to our understanding of the physical and chemical behavior of benzoxazine compounds, including methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate.

Applications De Recherche Scientifique

Synthesis and Applications in Pharmaceutical Research

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate and its derivatives have been extensively studied in the context of pharmaceutical research. Notably, derivatives of this compound are used in the synthesis of various antibiotics and other pharmaceutical agents. For instance, Shu Jia-you (2003) discusses the synthesis of Pazufloxacin, which involves the use of similar benzoxazine derivatives as intermediates (Shu, 2003). Additionally, W. P. Hong and K. Lee (2006) have explored the use of benzoxazine derivatives in the synthesis of quinolone antibiotic intermediates, highlighting the compound's role in developing potent antibacterial agents (Hong & Lee, 2006).

Application in Chemical Synthesis

The compound is also a significant intermediate in various chemical synthesis processes. For example, A. V. Velikorodov and N. M. Imasheva (2008) have demonstrated the alkylation of methyl 2-hydroxyphenylcarbamates to form different derivatives of benzoxazine, showcasing the compound's versatility in organic synthesis (Velikorodov & Imasheva, 2008). This versatility is further illustrated by studies such as those by P. Slepukhin et al. (2011), which have conducted comparative X-ray diffraction studies on racemic and enantiomer forms of similar benzoxazine compounds (Slepukhin et al., 2011).

Role in Peptidomimetic Building Blocks

Benzoxazine derivatives are also utilized in the creation of peptidomimetic building blocks. The work of Valentina Hrast et al. (1999) focuses on the stereoselective synthesis of benzoxazine carboxylates and carboxamides, which are used as peptidomimetic building blocks (Hrast et al., 1999).

Use in Antimicrobial and Antioxidant Research

Another significant application is in antimicrobial and antioxidant research. G. Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes starting from benzoxazine derivatives, which were screened for in vitro antimicrobial and antioxidant studies (Sonia et al., 2013).

Propriétés

IUPAC Name |

methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO4/c1-16-8(14)5-2-3-6-7(4-5)17-10(11,12)9(15)13-6/h2-4H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDGVAXOMIGWJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C(O2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)

![ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B3005794.png)

![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)

![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)

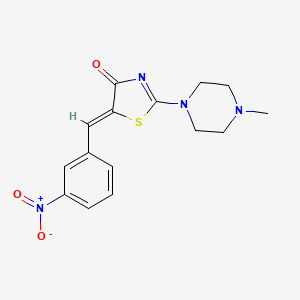

![N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3005806.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)